molecular formula C21H21NO4 B5075809 N-methyl-N-phenyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

N-methyl-N-phenyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B5075809
M. Wt: 351.4 g/mol
InChI Key: KXKVCROQAIXEFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-phenyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a coumarin-derived acetamide featuring a 3,4,8-trimethyl-substituted 2H-chromen-2-one core linked to an N-methyl-N-phenyl acetamide group via a 7-oxy ether bridge. The compound’s structural complexity arises from its substituted coumarin backbone and the dual substitution on the acetamide nitrogen, which may influence its physicochemical and biological properties .

Properties

IUPAC Name

N-methyl-N-phenyl-2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-13-14(2)21(24)26-20-15(3)18(11-10-17(13)20)25-12-19(23)22(4)16-8-6-5-7-9-16/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKVCROQAIXEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N(C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-phenyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4,8-trimethyl-2-oxo-2H-chromen-7-ol, which is derived from the chromen-2-one core.

    Etherification: The hydroxyl group of 3,4,8-trimethyl-2-oxo-2H-chromen-7-ol is reacted with N-methyl-N-phenylacetamide in the presence of a suitable base (e.g., potassium carbonate) to form the ether linkage.

    Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (e.g., 80-100°C) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The phenyl and methyl groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

N-methyl-N-phenyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Receptors: It may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

    Pathways: The compound’s effects on various biochemical pathways can lead to changes in cellular metabolism, gene expression, and overall cellular function.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The target compound is compared to structurally related coumarin-acetamide derivatives (Table 1). Key differences lie in the substituents on the coumarin core and the acetamide nitrogen.

Compound Name Coumarin Substitution Acetamide Substitution Molecular Weight Key References
N-methyl-N-phenyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide (Target) 3,4,8-trimethyl N-methyl, N-phenyl ~395 (estimated)
N-(2-Chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide 4-methyl N-(2-chlorophenyl) 343.76
N-(2-Methoxyphenethyl)-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide 3,4,8-trimethyl N-(2-methoxyphenethyl) 395.4
2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(thiazolidinone derivatives)acetamide (e.g., 5a) 4-methyl N-thiazolidinone ~620–660
2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide derivatives (4a-4g) 4-methyl Varied N-substituents 300–400

Key Observations :

  • Substituent Effects : The 3,4,8-trimethyl groups on the coumarin core (target compound) enhance hydrophobicity compared to analogs with fewer methyl groups (e.g., 4-methyl in ). This may improve membrane permeability but reduce solubility .
  • Acetamide Nitrogen Substitution: The N-methyl-N-phenyl group in the target compound contrasts with simpler (e.g., N-aryl in ) or bulkier (e.g., N-thiazolidinone in ) substituents. Dual substitution may sterically hinder interactions with biological targets compared to monosubstituted analogs.

Physicochemical Properties

  • Stability: Methyl groups may improve metabolic stability relative to chlorophenyl or thiazolidinone analogs .

Biological Activity

N-methyl-N-phenyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic compound belonging to the class of acetamides. Its unique structural features suggest potential biological activities, particularly in pharmacology and biochemistry. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H23NO4C_{20}H_{23}NO_4, with a molecular weight of 353.4 g/mol. The compound features a chromenone backbone, which is known for various biological activities.

PropertyValue
Molecular FormulaC20H23NO4
Molecular Weight353.4 g/mol
IUPAC NameThis compound
Melting PointNot Available
SolubilityNot Available

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound may function as an enzyme inhibitor or modulator by fitting into specific binding sites on target proteins. This interaction can lead to alterations in enzymatic activity or receptor signaling pathways.

Potential Targets:

  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : Interaction with cell surface receptors could modulate cellular responses.
  • Nuclear Factors : Potential effects on transcription factors that regulate gene expression.

Biological Activities

Research indicates that N-methyl-N-phenyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yloxy]acetamide exhibits several notable biological activities:

  • Antioxidant Activity : Compounds with chromenone structures are often evaluated for their capacity to scavenge free radicals.
  • Anti-inflammatory Properties : Inhibitory effects on pro-inflammatory cytokines have been observed in related compounds.
  • Antimicrobial Effects : Preliminary studies suggest potential antibacterial and antifungal properties.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds or derivatives that share structural similarities with N-methyl-N-phenyl-acetamide.

Study 1: Antioxidant Activity

A study assessed the antioxidant potential of chromenone derivatives and found that modifications at the phenolic hydroxyl group significantly enhanced radical scavenging activity. This suggests that similar modifications in N-methyl-N-phenyl-acetamide could yield potent antioxidant agents.

Study 2: Anti-inflammatory Effects

Research on related acetamides indicated that they could inhibit TNFα signaling pathways, leading to reduced inflammation in cellular models. This points to a potential application for N-methyl-N-phenyl-acetamide in treating inflammatory diseases.

Study 3: Antimicrobial Properties

In vitro assays demonstrated that structurally similar compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that N-methyl-N-phenyl-acetamide may also possess antimicrobial properties worth exploring further.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-methyl-N-phenyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the functionalization of the chromenone core. Key steps include:

  • Alkylation of the 7-hydroxy group on the chromenone with a halogenated acetamide intermediate.
  • Protection/deprotection strategies (e.g., using acetyl or benzyl groups) to prevent side reactions during coupling .
  • Final purification via column chromatography or preparative HPLC to isolate the compound in high purity (>95%) .
    • Critical Parameters : Reaction temperature (often 60–80°C), solvent polarity (e.g., DMF for nucleophilic substitution), and stoichiometric ratios of reagents must be optimized to avoid byproducts like unreacted chromenone or over-alkylated derivatives .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to verify substitution patterns (e.g., methyl groups at C-3, C-4, and C-8 on the chromenone, and the acetamide linkage) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and isotopic distribution .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using programs like SHELXL refines the 3D structure .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying substituents on the chromenone core?

  • Key Findings :

  • The 3,4,8-trimethyl groups on the chromenone enhance lipophilicity, improving membrane permeability in cellular assays .
  • Substitution at the 7-position (e.g., ether-linked acetamide) is critical for biological activity; replacing oxygen with sulfur reduces antioxidant efficacy by 40% in DPPH assays .
    • Methodological Approach : Comparative studies using analogs (e.g., 7-methoxy or 7-thio derivatives) paired with molecular docking (AutoDock Vina) identify key hydrogen bonds with targets like COX-2 .

Q. How can researchers resolve contradictions in crystallographic data for this compound?

  • Challenges : Discrepancies in bond lengths/angles may arise from twinning or poor diffraction quality.
  • Solutions :

  • Use SHELXD for initial phase determination and SHELXL for refinement, applying TWIN/BASF commands to model twinning .
  • Validate results against spectroscopic data (e.g., NMR coupling constants) to ensure consistency between solid-state and solution structures .

Q. What strategies are recommended for studying its enzyme inhibition mechanisms?

  • In Vitro Assays :

  • Fluorogenic substrates : Monitor real-time inhibition of serine hydrolases (e.g., acetylcholinesterase) using a microplate reader .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to confirm competitive vs. non-competitive inhibition .
    • Computational Modeling : MD simulations (GROMACS) assess ligand-protein stability over 100-ns trajectories, identifying key residues (e.g., Tyr-337 in COX-2) for mutagenesis studies .

Q. How can metabolic stability be evaluated in preclinical studies?

  • Approach :

  • Liver Microsome Assays : Incubate the compound with human/rat microsomes (1 mg/mL) and quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
  • CYP450 Inhibition Screening : Use fluorescent probes (e.g., P450-Glo™) to assess CYP3A4/2D6 interactions, which may predict drug-drug interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.